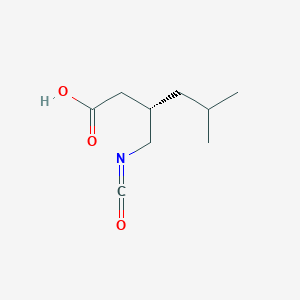
(3S)-3-(isocyanatomethyl)-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Isocyanatomethyl)-5-methylhexanoic acid is an organic compound with a complex structure that includes an isocyanate group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Isocyanatomethyl)-5-methylhexanoic acid typically involves multiple steps. One common method includes the reaction of a suitable precursor with phosgene to introduce the isocyanate group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of (S)-3-(Isocyanatomethyl)-5-methylhexanoic acid may involve large-scale synthesis using automated reactors. The process generally includes the use of solvents and catalysts to optimize yield and efficiency. Safety measures are crucial due to the reactivity of the isocyanate group.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Isocyanatomethyl)-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of (S)-3-(Isocyanatomethyl)-5-methylhexanoic acid often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-3-(Isocyanatomethyl)-5-methylhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(Isocyanatomethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable products. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and polymers.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Aminomethyl)-5-methylhexanoic acid: This compound is similar in structure but contains an amino group instead of an isocyanate group.
(S)-3-(Hydroxymethyl)-5-methylhexanoic acid: This compound contains a hydroxyl group instead of an isocyanate group.
Uniqueness
(S)-3-(Isocyanatomethyl)-5-methylhexanoic acid is unique due to the presence of the isocyanate group, which imparts specific reactivity and properties. This makes it valuable in applications where the formation of stable products with nucleophiles is desired.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(3S)-3-(isocyanatomethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(2)3-8(4-9(12)13)5-10-6-11/h7-8H,3-5H2,1-2H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
GRZPGJWQKHHQTO-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CN=C=O |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


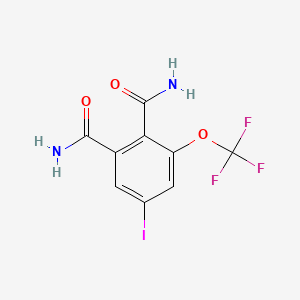
![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
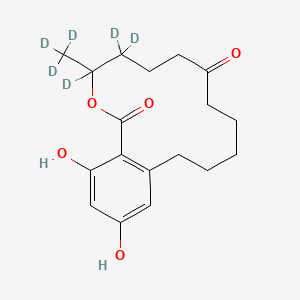
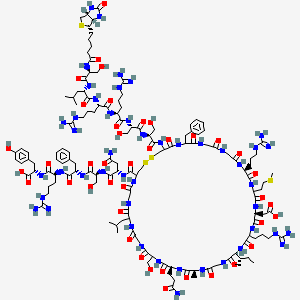

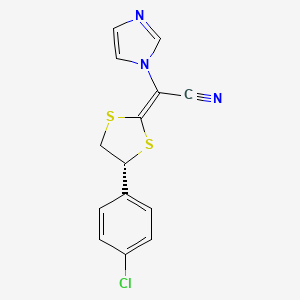
![2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B15292420.png)
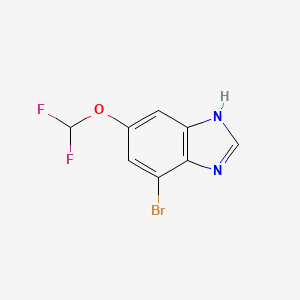
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene](/img/structure/B15292426.png)
![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
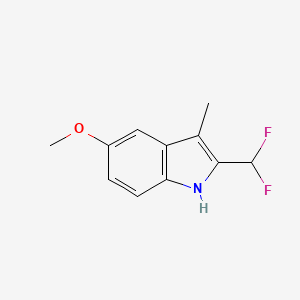
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
